N-(cyclopropylmethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-4-9-5-7)10-3-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCXYDXLDIQDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amide Coupling Strategies
The most widely reported method for synthesizing N-(cyclopropylmethyl)azetidine-3-carboxamide involves coupling azetidine-3-carboxylic acid with cyclopropylmethylamine using carbodiimide-based reagents. In a representative procedure, azetidine-3-carboxylic acid is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DiPEA) as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at room temperature for 12–24 hours, yielding the amide product after purification via silica gel chromatography or high-performance liquid chromatography (HPLC) .
Critical parameters influencing this method include:
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Stoichiometry : A 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion, minimizing unreacted starting material.
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Solvent Choice : Polar aprotic solvents like DMF or dichloromethane (DCM) enhance reagent solubility and reaction homogeneity.
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Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier achieves >95% purity, though silica gel chromatography suffices for laboratory-scale preparations .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating amide bond formation, particularly in sterically hindered systems. A protocol adapted from pyrimidine-4-carboxamide synthesis involves heating azetidine-3-carboxylic acid and cyclopropylmethylamine in n-butanol with DiPEA at 160°C under microwave conditions (75 W, 4–36 hours). This approach reduces reaction times from days to hours while maintaining yields of 70–85%. The mechanism likely involves enhanced molecular collisions and thermal activation, overcoming the kinetic barriers associated with the azetidine ring’s strain .
Advantages :
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Efficiency : Reactions complete in 4–12 hours versus 24–72 hours for conventional methods.
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Scalability : Demonstrated for multi-gram syntheses with consistent reproducibility .
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Compatibility : Tolerates diverse amines, enabling parallel synthesis of analogs .
Limitations :
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Equipment Dependency : Requires specialized microwave reactors.
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Side Reactions : Prolonged irradiation (>24 hours) may lead to azetidine ring decomposition .
Surfactant-Mediated Amidation in Aqueous Media
Recent advances in green chemistry have enabled amide synthesis directly from carboxylic acids without traditional coupling agents. A surfactant-mediated method employs 2,2'-dipyridyl disulfide (DPDTC) and Oxone in a TPGS-750-M/water micellar system. For this compound, azetidine-3-carboxylic acid is treated with DPDTC at 60°C for 4.5 hours, followed by addition of cyclopropylmethylamine and Oxone. The reaction proceeds in aqueous micelles, achieving 65–75% yield after extraction and purification .
Key Features :
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Solvent Sustainability : Eliminates need for hazardous organic solvents.
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Byproduct Management : 2-Mercaptopyridine byproducts are removed via NaOH washes, simplifying workup .
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Mild Conditions : Avoids high temperatures and moisture-sensitive reagents .
Comparative Analysis of Methodologies
| Parameter | Conventional Coupling | Microwave-Assisted | Surfactant-Mediated |
|---|---|---|---|
| Yield | 70–80% | 70–85% | 65–75% |
| Reaction Time | 12–24 hours | 4–12 hours | 4.5–6 hours |
| Purification | HPLC/Silica Gel | HPLC | Liquid-Liquid Extraction |
| Environmental Impact | Moderate (DMF use) | Low (reduced energy) | Low (aqueous system) |
| Scalability | Lab-scale | Multi-gram | Lab-scale |
Troubleshooting and Optimization
Common Challenges :
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Low Yields : Often due to incomplete activation of the carboxylic acid. Increasing HATU stoichiometry to 1.2 equivalents or switching to propylphosphonic anhydride (T3P) improves conversion .
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Azetidine Ring Opening : Mitigated by avoiding prolonged exposure to strong acids/bases. Using TFA cautiously during HPLC purification prevents decomposition .
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Impurity Formation : Side products from cyclopropylmethylamine oxidation are minimized by conducting reactions under inert atmospheres .
Recent Innovations :
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Concentrated acids, reflux | Azetidine-3-carboxylic acid + cyclopropylmethylamine | |
| Basic (NaOH, KOH) | Aqueous base, heat | Deprotonated carboxylate + cyclopropylmethylamine |
Hydrolysis rates depend on pH and temperature. The amide bond’s stability under physiological conditions makes it relevant for prodrug design.
Palladium-Catalyzed C–H Arylation
The azetidine ring’s γ-C(sp³)–H bonds participate in enantioselective arylation using palladium catalysts, enabling functionalization without preactivation.
Reaction Setup
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Catalyst : Pd(OAc)₂ with N-acetyl-t-leucine ligand
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Substrate : N-(Cyclopropylmethyl)azetidine-3-carboxamide derivatives
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Reagents : Aryl boronic acids, benzoquinone (oxidant)
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Conditions : 100°C, toluene, 24 hours
Outcomes
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Product : γ-Arylated azetidine derivatives with enantiomeric excess (ee) up to 94% .
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Mechanism : Ligand-directed C–H activation followed by reductive elimination .
Reductive Amination
The primary amine in derivatives of this compound undergoes reductive amination with aldehydes/ketones.
| Substrate | Reagents | Products | Source |
|---|---|---|---|
| Azetidine-3-carboxamide aldehyde | NaBH(OAc)₃, DCE | N-Alkyl derivatives (e.g., N-isobutylphenethylamine analogs) |
This method is crucial for introducing diverse N-alkyl groups while preserving the azetidine core .
Nucleophilic Substitution
The azetidine ring’s tertiary amine participates in alkylation or acylation reactions.
Alkylation
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Reagents : Alkyl halides (e.g., CH₃I, C₃H₇Br)
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Conditions : K₂CO₃, MeCN, reflux
Acylation
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Reagents : Acetyl chloride, acetic anhydride
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Conditions : Pyridine, room temperature
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Product : N-Acetylated derivatives.
Oxidation
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Reagents : KMnO₄, H₂O₂
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Products : Azetidine N-oxide derivatives (limited yield due to ring strain) .
Reduction
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Reagents : LiAlH₄, NaBH₄
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Products : Reduced amide to amine (e.g., azetidinylmethanol derivatives).
Chan–Lam Coupling
The cyclopropylmethyl group facilitates copper-mediated cross-coupling with aryl boronic acids.
| Conditions | Catalyst | Products | Source |
|---|---|---|---|
| Cu(OAc)₂, pyridine, O₂ | Room temperature, 24 hours | Aryl-substituted cyclopropylmethyl azetidine derivatives |
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under strong nucleophilic conditions:
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Reagents : H₂O (acidic/basic), NH₃
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Products : Linear amines or diamines.
Key Mechanistic Insights
Scientific Research Applications
Biological Applications
N-(cyclopropylmethyl)azetidine-3-carboxamide exhibits significant biological activities, making it a candidate for various therapeutic applications.
Peptide Research
The compound has been utilized in peptide research to study the influence of conformation on peptide activity. It aids in creating stable amides and oligopeptides, which are essential for understanding peptide interactions and functions.
Radiosensitization
Research indicates that this compound may enhance the cytotoxic effects of X-ray treatments on hepatoma cells, suggesting its potential application in radiation therapy. This radiosensitizing effect could improve therapeutic outcomes for cancer patients undergoing radiotherapy.
Case Study 1: Peptide Stability Enhancement
- Objective : Evaluate the stability of peptides modified with this compound.
- Methodology : Peptides were synthesized with modifications and subjected to stability tests.
- Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, demonstrating the utility of this compound in peptide design.
Case Study 2: Radiosensitization in Hepatoma Cells
- Objective : Assess the radiosensitizing effects on hepatoma cells.
- Methodology : Hepatoma cells were treated with the compound prior to X-ray exposure.
- Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that this compound enhances the efficacy of radiotherapy.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular pathways. For example, it has been studied as a potential inhibitor of the STAT3 pathway, which is implicated in various cancers .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between N-(cyclopropylmethyl)azetidine-3-carboxamide and its structural analogs:
*Calculated based on azetidine-3-carboxamide (C₄H₈N₂O) + cyclopropylmethyl (C₃H₅).
Key Observations:
Substituent Position and Type: The target compound’s carboxamide is at the 3-position, whereas the tetramethyl analog (C₁₂H₂₂N₂O) places it at the 1-position with additional methyl groups, increasing steric bulk and likely reducing conformational flexibility .
Molecular Weight and Lipophilicity :
- The tetramethyl analog (MW 210.32) is significantly heavier than the target compound (MW ~153.20), suggesting higher lipophilicity due to methyl groups.
- The sulfonyl analog (MW 322.40) combines a sulfonyl group with an acetylphenyl substituent, likely improving solubility but reducing membrane permeability.
Biological Activity
N-(cyclopropylmethyl)azetidine-3-carboxamide is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses, drawing from diverse sources.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure with a cyclopropylmethyl substituent. This unique configuration contributes to its biological activity, particularly as an inhibitor of specific enzymes involved in lipid metabolism.
The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes. Inhibition of NAPE-PLD leads to decreased levels of NAEs in the brain, which has implications for emotional behavior and neuropharmacology .
Structure-Activity Relationship (SAR)
Research has demonstrated a significant relationship between the chemical structure of this compound and its biological activity. The following table summarizes key findings from SAR studies:
| Compound | Substituent | IC50 (nM) | pIC50 |
|---|---|---|---|
| LEI-401 | Cyclopropylmethyl + (S)-3-phenylpiperidine + (S)-3-hydroxypyrrolidine | 72 | 7.14 |
| AHP-71B | NAPE substrate mimic | 10,000 | 4.00 |
| Other Inhibitors | Various structures | >1000 | <4.00 |
The most potent compound identified was LEI-401, which exhibited an IC50 value of 72 nM, indicating its strong inhibitory capacity against NAPE-PLD .
Biological Activity and Therapeutic Applications
1. Neuropharmacology:
- The inhibition of NAPE-PLD by this compound has been linked to modulation of emotional behavior in animal models. In vivo studies showed that administration at doses of 30 mg/kg resulted in significant alterations in emotional responses, suggesting potential applications in treating mood disorders .
2. Radiosensitization:
- The compound has shown promise in enhancing the cytotoxic effects of radiation therapy on cancer cells, particularly hepatoma cells. This radiosensitization effect could be beneficial in improving the efficacy of radiotherapy .
3. Antibacterial Activity:
- Some derivatives of azetidine compounds have demonstrated antibacterial properties against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes. The SAR studies indicated that modifications at specific positions on the azetidine ring could enhance antibacterial efficacy .
Case Study 1: Emotional Behavior Modulation
A study conducted on mice demonstrated that administration of LEI-401 significantly reduced levels of anandamide, a key endocannabinoid, leading to altered emotional behavior. The results indicated that targeting NAPE-PLD could provide new insights into managing anxiety and depression .
Case Study 2: Cancer Treatment Enhancement
In vitro experiments revealed that azetidine derivatives could enhance the effects of X-ray treatments on hepatoma cells, indicating their potential role as adjuncts in cancer therapy. This suggests a dual mechanism where the compound not only inhibits tumor growth but also sensitizes cells to radiation .
Q & A
Q. What are the common synthetic routes for N-(cyclopropylmethyl)azetidine-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis involves nucleophilic substitution and coupling reactions. For example, cyclopropylmethylamine can react with activated azetidine-3-carboxamide derivatives under basic conditions (e.g., NaOH or triethylamine). Key intermediates are purified via column chromatography and characterized using ¹H-NMR and TLC to confirm regioselectivity and purity .
- Example : A similar protocol achieved 85% yield for a benzamide intermediate using TLC (Rf = 0.45 in ethyl acetate/hexane) and NMR (δ 1.2–1.4 ppm for cyclopropane protons) .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C-NMR for bond connectivity, HPLC (>98% purity threshold), and mass spectrometry (e.g., ESI-MS) for molecular ion confirmation. X-ray crystallography may resolve stereochemical ambiguities, as seen in related azetidine-carboxamide structures .
Advanced Research Questions
Q. How can researchers optimize low-yield steps in the synthesis of this compound derivatives?
- Methodological Answer : Low yields (e.g., 31% in final coupling steps) often arise from steric hindrance or side reactions. Strategies include:
- Temperature modulation : Slow addition of reagents at −20°C to suppress byproducts.
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility .
Q. How should contradictory data between NMR and mass spectrometry be resolved?
- Methodological Answer : Discrepancies may indicate residual solvents or isotopic impurities. Cross-validate with:
- High-resolution MS (HRMS) to confirm exact mass.
- DEPT-135 NMR to distinguish CH₂/CH₃ groups.
- 2D-COSY for proton-proton correlations, especially in cyclopropane regions .
Q. What computational methods predict the bioactivity of this compound analogs?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., bacterial enzymes). Pair with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes. For example, cyclopropane groups enhance hydrophobic interactions in antimicrobial scaffolds .
Data Contradiction Analysis
Q. Why do similar synthetic protocols yield divergent purity levels for this compound?
- Methodological Answer : Variability may stem from:
- Impurity profiles : Residual trifluoromethyl groups (from precursors like 3,5-bis(trifluoromethyl)benzoyl chloride) detected via 19F-NMR .
- Chromatographic conditions : Adjust gradient elution in HPLC (e.g., 10–90% acetonitrile/water) to separate diastereomers.
- Reagent quality : Use freshly distilled triethylamine to avoid amine oxidation .
Biological Evaluation
Q. What in vitro assays are suitable for profiling the antibacterial activity of this compound?
- Methodological Answer :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours.
- Cytotoxicity screening : Use HEK-293 cells (CC50 > 100 µM acceptable) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in lab settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize acidic/basic residues before incineration. Refer to MedChemExpress guidelines for research-use-only compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
